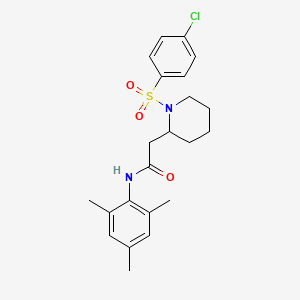
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H27ClN2O3S and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring, a sulfonyl group, and a mesitylacetamide moiety. Its molecular formula is C18H24ClN3O2S with a molecular weight of approximately 373.91 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may interact with various biological targets, particularly those involved in apoptosis regulation and neurotransmission. The sulfonyl group is essential for the compound's activity, likely affecting its binding affinity to target proteins.
Inhibition of Bcl-2 Proteins
One of the key mechanisms identified is the inhibition of anti-apoptotic Bcl-2 proteins. This inhibition can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy. A study demonstrated that compounds similar to this one showed significant activity against Bcl-2 proteins, promoting cell death in tumor models .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties .
Neuropharmacological Effects
The compound also demonstrates neuropharmacological activity. It has been evaluated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary results suggest that it may enhance serotonin receptor activity, which could be beneficial in treating mood disorders .
Case Studies
- Breast Cancer Model : In a recent study involving MCF-7 cells, treatment with 10 µM of the compound led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls .
- Neurotransmitter Modulation : A behavioral study using rodent models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting potential stimulant effects on the central nervous system .
Data Tables
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 8.5 | Reduced viability |
| Anticancer | A549 | 10.2 | Induced apoptosis |
| Neuropharmacological | Rodent Model | N/A | Increased locomotion |
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-15-12-16(2)22(17(3)13-15)24-21(26)14-19-6-4-5-11-25(19)29(27,28)20-9-7-18(23)8-10-20/h7-10,12-13,19H,4-6,11,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHBVNZJBTFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














